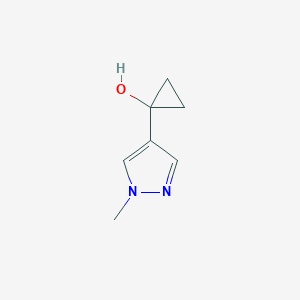methoxy]phenyl}methyl)amine CAS No. 878949-21-4](/img/no-structure.png)
[(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1H-1,3-benzodiazol-2-yl)methylmethoxy]phenyl}methyl)amine” is a complex organic molecule. It contains a benzodiazol group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzodiazol group is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzodiazol group contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains an ethoxy group and a methoxy group attached to a phenyl ring .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine involves the reaction of 2-amino-5-bromo-1,3-benzodiazole with 3-ethoxy-4-(2-bromoethoxy)thiophene, followed by the reaction of the resulting intermediate with 4-(aminomethyl)-3-ethoxyphenol.", "Starting Materials": [ "2-amino-5-bromo-1,3-benzodiazole", "3-ethoxy-4-(2-bromoethoxy)thiophene", "4-(aminomethyl)-3-ethoxyphenol", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: 2-amino-5-bromo-1,3-benzodiazole is reacted with sodium hydride in dimethylformamide to form the corresponding benzodiazole anion.", "Step 2: 3-ethoxy-4-(2-bromoethoxy)thiophene is added to the reaction mixture and the resulting intermediate is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with methanol and the resulting solid is filtered and washed with methanol.", "Step 4: The solid is dissolved in chloroform and the solution is washed with hydrochloric acid, sodium bicarbonate, and water.", "Step 5: The organic layer is dried over sodium sulfate and concentrated to yield the intermediate product.", "Step 6: The intermediate product is dissolved in methanol and 4-(aminomethyl)-3-ethoxyphenol is added to the reaction mixture.", "Step 7: The reaction mixture is stirred at room temperature for several hours and the resulting solid is filtered and washed with methanol.", "Step 8: The solid is dissolved in chloroform and the solution is washed with hydrochloric acid, sodium bicarbonate, and water.", "Step 9: The organic layer is dried over sodium sulfate and concentrated to yield the final product.", "Step 10: The final product is purified by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
878949-21-4 |
Nom du produit |
[(1H-1,3-benzodiazol-2-yl)methyl]({3-ethoxy-4-[(thiophen-2-yl)methoxy]phenyl}methyl)amine |
Formule moléculaire |
C22H23N3O2S |
Poids moléculaire |
393.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



